Cas no 89317-07-7 (ethyl 3-(5-oxopyrrolidin-2-yl)propanoate)

Ethyl 3-(5-oxopyrrolidin-2-yl)propanoate is a versatile intermediate in organic synthesis, particularly valued for its pyrrolidinone backbone and ester functionality. Its structural features make it useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound's reactivity allows for further functionalization, including reduction, hydrolysis, or condensation reactions, enabling the synthesis of more complex heterocyclic systems. Its ester group provides a handle for derivatization, while the pyrrolidinone ring contributes to its potential as a precursor in bioactive molecule development. The compound is typically handled under standard laboratory conditions, with stability suitable for storage and transport when proper precautions are observed.
ethyl 3-(5-oxopyrrolidin-2-yl)propanoate structure
89317-07-7 structure
Product Name:ethyl 3-(5-oxopyrrolidin-2-yl)propanoate
CAS No:89317-07-7
MF:C9H15NO3
MW:185.220302820206
MDL:MFCD18431793
CID:4297412
PubChem ID:558761
Update Time:2025-10-30

ethyl 3-(5-oxopyrrolidin-2-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrrolidinepropanoic acid, 5-oxo-, ethyl ester
    • ethyl 3-(5-oxopyrrolidin-2-yl)propanoate
    • 89317-07-7
    • ethyl3-(5-oxopyrrolidin-2-yl)propanoate
    • CS-0262063
    • Ethyl 3-(5-oxo-2-pyrrolidinyl)propanoate #
    • SCHEMBL10372330
    • Pyrrol-2-one-5-propionic acid, ethyl ester
    • Ethyl 3-(5-oxo-2-pyrrolidinyl)propanoate
    • EN300-8115477
    • Pyrrolidine-5-one-2-propionic acid, ethyl (ester)
    • 102-123-6
    • Pyrrolidine-5-one-2-propionic acid, ethyl ether
    • CHEMBL146645
    • 5-oxo-2-pyrrolidinepropanoic acid ethyl ester
    • AT44981
    • MDL: MFCD18431793
    • Inchi: 1S/C9H15NO3/c1-2-13-9(12)6-4-7-3-5-8(11)10-7/h7H,2-6H2,1H3,(H,10,11)
    • InChI Key: YFBCKVZBTFSKHG-UHFFFAOYSA-N
    • SMILES: N1C(=O)CCC1CCC(OCC)=O

Computed Properties

  • Exact Mass: 185.10519334Da
  • Monoisotopic Mass: 185.10519334Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 55.4Ų

ethyl 3-(5-oxopyrrolidin-2-yl)propanoate Pricemore >>

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Additional information on ethyl 3-(5-oxopyrrolidin-2-yl)propanoate

Professional Introduction to Ethyl 3-(5-Oxopyrrolidin-2-yl)propanoate (CAS No. 89317-07-7)

Ethyl 3-(5-oxopyrrolidin-2-yl)propanoate, identified by its CAS number 89317-07-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyrrolidone derivatives, which are known for their diverse biological activities and potential applications in drug development. The unique structural features of ethyl 3-(5-oxopyrrolidin-2-yl)propanoate, particularly the presence of a pyrrolidinone moiety, make it a valuable intermediate in the synthesis of more complex molecules with therapeutic relevance.

The chemical structure of ethyl 3-(5-oxopyrrolidin-2-yl)propanoate consists of a propanoate ester linked to a 5-oxopyrrolidine ring. This configuration imparts specific electronic and steric properties that are conducive to various chemical transformations. In recent years, there has been growing interest in exploring the pharmacological potential of such derivatives, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions. The pyrrolidinone scaffold is known to exhibit inhibitory activity against certain enzymes and receptors, making it a promising candidate for further investigation.

Recent studies have highlighted the importance of ethyl 3-(5-oxopyrrolidin-2-yl)propanoate in the development of novel therapeutic agents. For instance, researchers have been investigating its role as a precursor in the synthesis of molecules that target neurotransmitter systems involved in pain modulation and cognitive function. The compound's ability to interact with specific binding sites on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) has been particularly noteworthy. These interactions are relevant because COX and LOX play crucial roles in the pathophysiology of inflammation and pain.

In addition to its pharmacological applications, ethyl 3-(5-oxopyrrolidin-2-yl)propanoate has shown promise in synthetic chemistry as a versatile building block. Its reactivity allows for modifications at multiple sites, enabling the construction of more complex structures with tailored biological properties. This flexibility has made it a valuable asset in medicinal chemistry campaigns aimed at discovering new drugs with improved efficacy and reduced side effects.

The synthesis of ethyl 3-(5-oxopyrrolidin-2-yl)propanoate typically involves multi-step reactions that require precise control over reaction conditions. Key steps often include condensation reactions between appropriate precursors followed by functional group transformations such as esterification. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for both academic research and industrial applications.

From a regulatory perspective, ethyl 3-(5-oxopyrrolidin-2-yl)propanoate is subject to standard chemical safety protocols due to its organic nature. While it does not fall under categories such as hazardous materials or controlled substances, proper handling procedures are necessary to ensure safe laboratory practices. Researchers working with this compound should adhere to established guidelines for storage, handling, and disposal to minimize risks associated with chemical exposure.

The growing body of research on ethyl 3-(5-oxopyrrolidin-2-yl)propanoate underscores its significance in modern pharmaceutical development. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in addressing complex diseases. The integration of computational chemistry and high-throughput screening techniques is particularly enhancing the discovery process by allowing rapid assessment of molecular interactions and pharmacological activity.

In conclusion, ethyl 3-(5-oxopyrrolidin-2-yl)propanoate (CAS No. 89317-07-7) represents a fascinating compound with broad applications in medicinal chemistry and drug discovery. Its unique structural features and biological potential make it a compelling subject for further investigation. As research progresses, we can expect to see additional insights into its mechanisms of action and new therapeutic applications emerging from studies involving this versatile intermediate.

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